molecular formula C7H5BrCl2O3S B2555681 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride CAS No. 868406-66-0

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2555681
CAS No.: 868406-66-0
M. Wt: 319.98
InChI Key: GHOZODHBVXYTEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O3S and a molecular weight of 319.99 g/mol . It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring, along with a sulfonyl chloride functional group.

Preparation Methods

The synthesis of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxybenzene derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity . Industrial production methods may scale up these reactions, optimizing for yield and cost-effectiveness.

Chemical Reactions Analysis

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride include:

Properties

IUPAC Name

2-bromo-5-chloro-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOZODHBVXYTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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